molecular formula C17H13Cl3N4S B1207236 Imibenconazole CAS No. 86598-92-7

Imibenconazole

Cat. No. B1207236
CAS RN: 86598-92-7
M. Wt: 411.7 g/mol
InChI Key: AGKSTYPVMZODRV-UHFFFAOYSA-N
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Description

Imibenconazole is a triazole fungicide . It is used to control a range of fungal diseases affecting fruit, vegetables, turf, and ornamentals . It has a low mammalian toxicity and shows a moderate level of toxicity to fish, daphnia, and earthworms but is relatively non-toxic to honey bees, birds, and algae .


Molecular Structure Analysis

Imibenconazole has a molecular formula of C17H13Cl3N4S . Its structure includes a mixture of cis- and trans-isomers . The molecule contains a total of 40 bonds, including 27 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 sulfide, and 1 Triazole .


Physical And Chemical Properties Analysis

Imibenconazole has a molecular weight of 411.73 . It has a low aqueous solubility and is slightly volatile . Based on its chemical properties, it is non-mobile and unlikely to leach to groundwater . It has a density of 1.42±0.1 g/cm3, a melting point of 89.5-90°, a boiling point of 567.4±60.0 °C, and a flash point of 4℃ .

Scientific Research Applications

Fungicide Development

Imibenconazole is primarily used in the development of fungicides. Its role as a DMI (DeMethylation Inhibitor) fungicide is crucial in protecting crops from fungal diseases. The industrial process chemistry involved in producing Imibenconazole-based fungicides is a significant area of research, aiming to enhance the efficacy and reduce the environmental impact of these products .

Pesticide Risk Assessment

The compound has been the subject of extensive pesticide risk assessments. Studies focus on understanding the environmental and health impacts of Imibenconazole when used as a pesticide, ensuring safe application and regulatory compliance .

Hydrolysis Dynamics

Research into the hydrolysis dynamics of Imibenconazole in aquatic environments is vital. It examines the stability of the compound in various pH conditions and its degradation process, which is essential for environmental risk assessments .

Optoelectronic Devices

While not directly related to Imibenconazole, the study of two-dimensional materials for optoelectronic devices is an emerging field. Compounds like Imibenconazole could potentially influence the synthesis of such materials, given their unique properties and applications in electronics .

Scientific Ethics

Imibenconazole’s production and application raise ethical questions, leading to research in scientific ethics. This includes the ethical implications of chemical use and the responsibility of scientists and manufacturers in managing risks .

Mechanism of Action

Imibenconazole is a triazole fungicide used to control a range of fungal diseases affecting fruit, vegetables, turf, and ornamentals . This article will delve into the mechanism of action of Imibenconazole, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

Imibenconazole primarily targets the sterol 14α-demethylase (EC 1.14.14.154) , also known as C14-demethylase (erg11/cyp51) . This enzyme plays a crucial role in the biosynthesis of sterols in the cell membrane of fungi.

Mode of Action

Imibenconazole acts by inhibiting the activity of sterol 14α-demethylase . This enzyme is involved in the conversion of lanosterol to ergosterol, a critical component of the fungal cell membrane. By inhibiting this enzyme, Imibenconazole disrupts the synthesis of ergosterol, leading to an accumulation of 14α-methyl sterols. This alters the structure and function of the fungal cell membrane, thereby inhibiting fungal growth and reproduction .

Biochemical Pathways

The primary biochemical pathway affected by Imibenconazole is the ergosterol biosynthesis pathway . Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to changes in membrane fluidity and permeability, ultimately resulting in fungal cell death .

Pharmacokinetics

Based on its chemical properties, it is non-mobile and unlikely to leach to groundwater .

Result of Action

The inhibition of ergosterol synthesis by Imibenconazole leads to the accumulation of 14α-methyl sterols, which alter the structure and function of the fungal cell membrane . This results in the inhibition of fungal growth and reproduction, effectively controlling a range of fungal diseases affecting fruit, vegetables, turf, and ornamentals .

Action Environment

Imibenconazole’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its low aqueous solubility and slight volatility may affect its distribution in the environment . Furthermore, it is non-mobile and unlikely to leach to groundwater, suggesting that it remains primarily in the area of application .

Safety and Hazards

Imibenconazole has a low mammalian toxicity . It may cause skin sensitization, eye irritation, and harm if inhaled . It is also hazardous to the aquatic environment, causing acute and chronic toxicity .

properties

IUPAC Name

(4-chlorophenyl)methyl N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N4S/c18-13-3-1-12(2-4-13)9-25-17(8-24-11-21-10-22-24)23-16-6-5-14(19)7-15(16)20/h1-7,10-11H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKSTYPVMZODRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC(=NC2=C(C=C(C=C2)Cl)Cl)CN3C=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058204
Record name Imibenconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imibenconazole

CAS RN

86598-92-7
Record name Imibenconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86598-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imibenconazole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086598927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imibenconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMIBENCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQY333M0BE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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